molecular formula C12H22O3 B1400376 1-(1,3-Dioxolan-2-yl)-nonan-2-one CAS No. 1263366-07-9

1-(1,3-Dioxolan-2-yl)-nonan-2-one

Cat. No.: B1400376
CAS No.: 1263366-07-9
M. Wt: 214.3 g/mol
InChI Key: KLPLBNNWHXGJLQ-UHFFFAOYSA-N
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Description

1-(1,3-Dioxolan-2-yl)-nonan-2-one is an organic compound that features a dioxolane ring attached to a nonanone backbone. This compound is part of the dioxolane family, which is known for its stability and versatility in various chemical reactions. Dioxolanes are often used as protecting groups for carbonyl compounds in organic synthesis due to their ability to form stable cyclic acetals.

Scientific Research Applications

1-(1,3-Dioxolan-2-yl)-nonan-2-one has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1,3-Dioxolan-2-yl)-nonan-2-one can be synthesized through the acetalization of nonan-2-one with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing the continuous removal of water to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with more efficient water removal techniques such as azeotropic distillation. The use of molecular sieves or a Dean-Stark apparatus can also enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dioxolan-2-yl)-nonan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: LiAlH4, NaBH4

    Substitution: Acidic or basic conditions, such as HCl or NaOH

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of open-chain compounds or other cyclic derivatives

Mechanism of Action

The mechanism of action of 1-(1,3-Dioxolan-2-yl)-nonan-2-one involves its ability to form stable cyclic acetals, which protect carbonyl groups from unwanted reactions. This stability is due to the formation of a five-membered ring, which is less strained compared to other cyclic structures. The compound can also act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Dioxolan-2-yl)-nonan-2-one is unique due to its specific structure, which combines the stability of the dioxolane ring with the reactivity of the nonanone backbone. This combination allows it to be used in a wide range of applications, from organic synthesis to industrial processes.

Properties

IUPAC Name

1-(1,3-dioxolan-2-yl)nonan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-2-3-4-5-6-7-11(13)10-12-14-8-9-15-12/h12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPLBNNWHXGJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)CC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303059
Record name 1-(1,3-Dioxolan-2-yl)-2-nonanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263366-07-9
Record name 1-(1,3-Dioxolan-2-yl)-2-nonanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263366-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Dioxolan-2-yl)-2-nonanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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